molecular formula C22H20OS B3047955 3-(Tritylthio)propanal CAS No. 150350-28-0

3-(Tritylthio)propanal

Cat. No.: B3047955
CAS No.: 150350-28-0
M. Wt: 332.5 g/mol
InChI Key: ATCUEUQVJVXGLH-UHFFFAOYSA-N
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Description

3-(Tritylthio)propanal is a useful research compound. Its molecular formula is C22H20OS and its molecular weight is 332.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tritylsulfanylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUEUQVJVXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599469
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150350-28-0
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Organic Synthesis

3-(Tritylthio)propanal is a key building block in the synthesis of various organic compounds, particularly those with pharmaceutical applications. It is recognized as an important intermediate in the production of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. google.com For instance, it is a crucial component in the synthesis of Romidepsin (B612169), a bicyclic depsipeptide approved for the treatment of certain types of T-cell lymphoma. google.com The aldehyde functional group allows for a range of chemical transformations, while the tritylthio group serves as a protecting group for the thiol functionality, preventing unwanted side reactions during multi-step syntheses. researchgate.netcymitquimica.com

The compound's utility extends to the synthesis of other biologically active molecules. It has been employed in the creation of fluoroolefin analogs of Largazole (B1674506), another potent HDAC inhibitor. mdpi.com Furthermore, its application has been noted in the synthesis of intermediates for insecticides, fungicides, and herbicides, highlighting its broader role in agrochemicals. chembk.comchembk.com

Historical Perspective of Its Utilization

The use of 3-(Tritylthio)propanal and its derivatives in organic synthesis has been documented in various research contexts. Its role as an intermediate became particularly prominent with the increasing interest in the total synthesis of complex natural products. For example, literature from 2012 describes a process for preparing (E)-5-(tritylthio)pent-2-enal, where this compound is a key precursor. google.com This process involves the reaction of acrolein with tritylthiol to yield this compound, which is then further elaborated. google.com

Earlier methods for its preparation involved the oxidation of 3-(tritylthio)propan-1-ol. google.com Over time, synthetic strategies have been refined to improve yield and purity, which is crucial for its application in the synthesis of pharmacologically active compounds where high purity is a stringent requirement. google.com The development of efficient purification methods, such as recrystallization from specific solvents, has been an important aspect of its historical utilization, enabling its use on a larger, more industrial scale. google.com

Structural Features Relevant to Chemical Reactivity

Established Synthetic Routes

Synthesis from Triphenylmethyl Mercaptan and Acrolein

A primary and widely utilized method for synthesizing this compound is the conjugate addition of triphenylmethyl mercaptan to acrolein. mdpi.comnih.gov This reaction, a Michael addition, is typically facilitated by a base in an appropriate solvent.

In a representative procedure, triphenylmethyl mercaptan is dissolved in a solvent such as dichloromethane (B109758) (CH2Cl2). mdpi.com To this solution, acrolein and a base, commonly triethylamine (Et3N), are added. mdpi.com The reaction mixture is stirred at room temperature for a period, often around 12 hours, to ensure completion. mdpi.com The triethylamine acts as a catalyst, deprotonating the thiol to form the more nucleophilic thiolate, which then attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein.

The reaction proceeds as follows:

Step 1: Thiolate Formation: Triphenylmethyl mercaptan reacts with triethylamine to form the triphenylmethyl thiolate anion.

Step 2: Michael Addition: The thiolate anion attacks the double bond of acrolein.

Step 3: Protonation: The resulting enolate is protonated to yield the final product, this compound.

Following the reaction, a standard workup procedure is employed. This typically involves washing the reaction mixture with a saturated ammonium (B1175870) chloride solution, water, and brine to remove the catalyst and any unreacted starting materials. mdpi.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure. mdpi.com Purification of the crude product is often achieved through flash chromatography on silica (B1680970) gel. mdpi.com

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Derivation from 3-(Tritylthio)propionic Acid Precursors

An alternative synthetic pathway to this compound involves the reduction of a 3-(Tritylthio)propionic acid derivative. This multi-step approach begins with 3-(Tritylthio)propionic acid, which is first reduced to the corresponding alcohol, 3-(Tritylthio)propan-1-ol. google.com

The reduction of the carboxylic acid to the primary alcohol can be accomplished using a suitable reducing agent. A common system for this transformation is sodium borohydride (B1222165) in combination with boron trifluoride etherate in an organic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is typically carried out at reduced temperatures, between 0-5°C. google.com The crude alcohol can be purified by recrystallization from a solvent such as cyclohexane. google.com

The subsequent step is the oxidation of the purified 3-(Tritylthio)propan-1-ol to the desired aldehyde, this compound. This transformation is discussed in the following section. This route provides an alternative to the direct use of acrolein and may be preferred in certain contexts, particularly when seeking to avoid the handling of the volatile and reactive α,β-unsaturated aldehyde.

Oxidation of 3-(Tritylthio)propan-1-ol

The oxidation of the primary alcohol, 3-(Tritylthio)propan-1-ol, to this compound is a critical step in the derivatization route from the corresponding propionic acid. A widely used and effective method for this transformation is the Swern oxidation. google.com

In this procedure, the alcohol is oxidized using a system composed of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at room temperature, followed by the addition of a hindered base such as triethylamine. google.com This method is known for its mild reaction conditions and high yields, minimizing the risk of over-oxidation to the carboxylic acid. The use of oxalyl chloride and DMSO generates the reactive electrophilic species, which activates the alcohol for oxidation by triethylamine.

Process Optimization and Industrial Feasibility Studies

For the synthesis of this compound to be viable on a larger, industrial scale, optimization of the reaction conditions is paramount. Key areas of focus include the choice of solvent and the catalyst system to maximize yield, reduce reaction times, and simplify purification processes.

Solvent Effects in Synthesis

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. In the conjugate addition of triphenylmethyl mercaptan to acrolein, dichloromethane (CH2Cl2) is a commonly reported solvent, providing good solubility for the reactants and facilitating the reaction. mdpi.com Other solvents that could be considered for process optimization include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAc), which are common in industrial processes. google.com The selection of an optimal solvent would depend on factors such as reactant and catalyst solubility, reaction kinetics, ease of removal, and environmental and safety considerations. For industrial applications, avoiding chlorinated solvents like dichloromethane is often a priority, prompting investigation into greener alternatives.

Catalyst and Reagent Systems for Improved Yields

The catalyst system is another critical factor in optimizing the synthesis of this compound. In the Michael addition route, while triethylamine is effective, other organic bases could be explored to potentially enhance reaction rates and yields. mdpi.comgoogle.com.na For the reduction of 3-(Tritylthio)propionic acid, the combination of sodium borohydride and boron trifluoride etherate is effective, but alternative reducing agents could be evaluated for cost, safety, and efficiency on a larger scale. google.com

In the oxidation of 3-(Tritylthio)propan-1-ol, the Swern oxidation, while efficient, generates dimethyl sulfide (B99878) as a volatile and odorous byproduct. google.com For industrial-scale production, alternative oxidation reagents that are more environmentally benign and easier to handle would be preferable. One such alternative is the use of manganese dioxide (MnO2) in a solvent like dichloromethane, which can also effect the oxidation of similar allylic alcohols. google.com The optimization of the catalyst and reagent systems is crucial for developing a robust, cost-effective, and scalable process for the production of this compound, making it more amenable to industrial applications. The avoidance of chromatographic purification, which is not ideal for large-scale preparations, is a significant consideration. google.com

Data Tables

Table 1: Synthetic Routes to this compound

Route Starting Materials Key Reagents Intermediate(s) Reference(s)
1Triphenylmethyl mercaptan, AcroleinTriethylamineNone mdpi.com, nih.gov
23-(Tritylthio)propionic acidSodium borohydride, Boron trifluoride etherate3-(Tritylthio)propan-1-ol google.com
33-(Tritylthio)propan-1-olOxalyl chloride, DMSO, TriethylamineNone google.com

Purification Strategies in Synthetic Protocols

The purification of this compound and its precursors is a critical step in its synthesis, ensuring the removal of byproducts and unreacted reagents to yield a product of high purity. The choice of purification strategy, primarily recrystallization or chromatography, depends on the specific impurities present and the scale of the reaction.

Table 1: Recrystallization Solvents for this compound and its Precursor
CompoundSolventSource
This compoundToluene wisconsin.eduuwm.edu
3-(Tritylthio)propan-1-ol (Precursor)Cyclohexane google.com

Chromatographic methods are widely used for the purification of this compound and its derivatives, offering precise separation of components. mdpi.comscispace.com Flash column chromatography over silica gel is a commonly cited technique. wisconsin.eduuwm.edu Specific solvent systems have been detailed in various synthetic procedures. For example, a crude reaction mixture containing this compound was purified using flash column chromatography with a 25% ethyl acetate (B1210297) in hexane (B92381) solution. uwm.edu

Thin-Layer Chromatography (TLC) on silica-coated plates is routinely used to monitor the progress of reactions involving this compound, allowing for real-time assessment of the consumption of starting materials and the formation of products. mdpi.com For downstream products, such as the E and Z isomers of ethyl 2-fluoro-5-(tritylthio)pent-2-enoate, specific retention factor (Rf) values have been recorded using a petroleum ether/ethyl acetate (40:1) system, demonstrating the separability of geometric isomers. mdpi.com In the synthesis of more complex molecules derived from this compound, purification of intermediates by column chromatography on flash silica gel using a hexanes/ethyl acetate (9:1) eluent has also been reported. nih.gov

Table 2: Examples of Chromatographic Conditions in Synthetic Protocols
TechniqueCompound TypeStationary PhaseMobile Phase (Eluent)Source
Flash Column ChromatographyThis compoundSilica Gel25% Ethyl Acetate / Hexane uwm.edu
Column ChromatographyDownstream derivativeFlash Silica Geln-Hexane : Ethyl Acetate (9:1) nih.gov
Thin-Layer Chromatography (TLC)Reaction monitoringSilica-coated glass platesNot specified mdpi.com
Thin-Layer Chromatography (TLC)E/Z Isomers of a downstream productSilica-coated glass platesPetroleum Ether : Ethyl Acetate (40:1) mdpi.com

The synthesis of this compound and its subsequent use in multi-step reactions can present significant purification challenges, particularly concerning the removal of specific impurities and the separation of isomers. google.commdpi.com

A notable impurity encountered in subsequent Wittig-type reactions involving this compound is triphenylphosphine (B44618) oxide (TPPO). google.comgoogleapis.com This byproduct is often difficult to remove using standard column purification methods, which complicates the isolation of the desired product and can necessitate alternative purification strategies. google.comgoogleapis.com The difficulty in removing TPPO via chromatography is a known issue in organic synthesis. googleapis.com

Furthermore, the formation of isomers poses a significant challenge. While some geometric isomers of downstream products, like the (E) and (Z) isomers of ethyl 2-fluoro-5-(tritylthio)pent-2-enoate, can be successfully separated by chromatography mdpi.com, this is not always the case. In certain synthetic routes, diastereomeric mixtures of products derived from this compound have proven to be inseparable by column chromatography on flash silica gel. nih.gov These challenges are compounded at larger scales, where column chromatography becomes less practical and economically viable for industrial preparations. google.comgoogleapis.com This limitation often makes methods like recrystallization or solvent isolation more appealing for large-scale production where high purity is required. google.comgoogleapis.com

Aldehyde Group Reactivity

The aldehyde functional group in this compound is a key site for carbon-carbon and carbon-nitrogen bond formation. Its electrophilic nature allows for reactions with various nucleophiles, leading to the elongation of the carbon chain and the introduction of new functional groups.

Wittig Reactions with Stabilized Phosphoranes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. In the case of this compound, stabilized phosphoranes are effective reagents for the olefination of the aldehyde group. These reactions typically exhibit high E-selectivity, leading predominantly to the formation of the trans-alkene isomer.

A notable example is the reaction of this compound with ethyl (triphenylphosphoranylidene)acetate. This condensation reaction yields (E)-ethyl 5-(tritylthio)pent-2-enoate, an important intermediate in the synthesis of various biologically active molecules. organic-chemistry.org Similarly, the reaction with 2-(triphenylphosphoranylidene)acetaldehyde in refluxing benzene (B151609) produces (E)-5-(tritylthio)pent-2-enal. researchgate.net The general scheme for these transformations involves the nucleophilic attack of the ylide on the aldehyde carbon, followed by the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.

Reactant 1 Reactant 2 Product
This compound Ethyl (triphenylphosphoranylidene)acetate (E)-ethyl 5-(tritylthio)pent-2-enoate organic-chemistry.org
This compound 2-(triphenylphosphoranylidene)acetaldehyde (E)-5-(tritylthio)pent-2-enal researchgate.net

Reductive Amination Reactions

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction with a suitable reducing agent. For this compound, this reaction provides a direct route to various N-substituted 3-(tritylthio)propylamines.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.commdma.chlibretexts.org The reaction can be performed with a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of amine derivatives. For instance, the reaction of this compound with a primary amine such as benzylamine (B48309) in the presence of a reducing agent would be expected to yield N-benzyl-3-(tritylthio)propan-1-amine.

Detailed research findings on specific reductive amination reactions of this compound are not extensively documented in the readily available literature, however, the general applicability of this reaction to aldehydes suggests its feasibility.

Reactant 1 Amine Reducing Agent Expected Product
This compound Primary Amine (e.g., Benzylamine) Sodium Cyanoborohydride N-substituted-3-(tritylthio)propan-1-amine
This compound Secondary Amine (e.g., Dibenzylamine) Sodium Triacetoxyborohydride N,N-disubstituted-3-(tritylthio)propan-1-amine

Condensation Reactions with Carbon Nucleophiles

The aldehyde group of this compound can undergo condensation reactions with various carbon nucleophiles, particularly active methylene (B1212753) compounds, in what is known as the Knoevenagel condensation. This reaction provides a route to the synthesis of α,β-unsaturated compounds with a variety of functional groups.

For example, the reaction of this compound with malononitrile, in the presence of a basic catalyst, would be expected to yield 2-(2-(tritylthio)ethylidene)malononitrile. These types of reactions are valuable for creating complex molecular architectures. The reaction of this compound with monoethyl malonate has been reported to produce a mixture of ethyl (E)-5-(tritylthio)pent-2-enoate and ethyl (E)-5-(tritylthio)pent-3-enoate. peptide.com

Reactant 1 Carbon Nucleophile Expected Product
This compound Malononitrile 2-(2-(tritylthio)ethylidene)malononitrile
This compound Monoethyl malonate Ethyl (E)-5-(tritylthio)pent-2-enoate and Ethyl (E)-5-(tritylthio)pent-3-enoate peptide.com

Trityl Thioether Moiety Reactions

The S-trityl group serves as a robust protecting group for the thiol functionality. Its selective removal and the stability of the thioether linkage are critical aspects of the synthetic utility of this compound.

Selective Deprotection Strategies of the S-Trityl Group

The selective removal of the S-trityl group is a key step in many synthetic sequences to unmask the thiol group for further reactions. The acid-labile nature of the trityl group allows for its cleavage under acidic conditions. total-synthesis.com Trifluoroacetic acid (TFA) is commonly employed for this purpose, often in the presence of a scavenger such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS) to trap the liberated trityl cation and prevent side reactions. masterorganicchemistry.comresearchgate.net The selectivity of this deprotection in the presence of an aldehyde is crucial and can be challenging, as aldehydes can be sensitive to strong acidic conditions.

Alternative methods for S-trityl deprotection that are milder and potentially more selective include the use of metal salts and oxidative or photocatalytic cleavage. Silver nitrate (B79036) has been used for the cleavage of S-trityl groups, particularly in the context of oligonucleotides. commonorganicchemistry.com Iodine can also be used to remove the S-trityl group, often leading to the simultaneous formation of a disulfide bond. peptide.compeptide.com More recently, visible-light photocatalysis has emerged as a mild and efficient method for the cleavage of trityl thioethers under neutral conditions, which would be highly compatible with the aldehyde functionality. organic-chemistry.orgresearchgate.netacs.org

Deprotection Reagent Conditions Comments
Trifluoroacetic Acid (TFA) / Scavenger (e.g., Triethylsilane) Acidic Common method, requires careful optimization to avoid aldehyde degradation. masterorganicchemistry.comtotal-synthesis.comresearchgate.net
Silver Nitrate (AgNO3) Mild Used for S-trityl cleavage, particularly with sensitive substrates. commonorganicchemistry.com
Iodine (I2) Oxidative Often leads to disulfide formation. peptide.compeptide.com
Visible-light photocatalysis Neutral, mild Highly selective and compatible with acid-labile groups. organic-chemistry.orgresearchgate.netacs.org

Investigations into Stability and Decomposition Pathways of the Thioether Linkage

The stability of the trityl thioether linkage is a critical consideration in the synthetic applications of this compound. The S-trityl group is known to be labile under strongly acidic conditions, which is the basis for its use as a protecting group. total-synthesis.com The decomposition pathway under acidic conditions involves the protonation of the sulfur atom followed by the departure of the highly stable trityl cation.

The thioether linkage is also susceptible to oxidative cleavage. Strong oxidizing agents can oxidize the sulfur atom to a sulfoxide or sulfone, which can alter the reactivity and stability of the molecule. Mild oxidative conditions, such as the use of iodine, can lead to the cleavage of the S-trityl group and the formation of a disulfide. peptide.com The photocatalytic cleavage of trityl thioethers proceeds via the formation of a triphenylmethyl radical, leading to the formation of a disulfide under neutral conditions. organic-chemistry.org Understanding these stability and decomposition pathways is essential for designing synthetic routes that effectively utilize this compound as a building block.

Stereoselective Transformations Utilizing the Propanal Scaffold

Information regarding specific reagents, reaction conditions, yields, diastereomeric ratios, or enantiomeric excesses for any stereoselective transformation starting from or utilizing the this compound scaffold remains absent from the available scientific literature.

It is concluded that the stereoselective reactivity of this compound is an area that has not been explored or, if it has, the results have not been published in accessible scientific literature.

The Versatility of this compound in Complex Chemical Synthesis

The organic compound this compound is a pivotal, though not widely known, intermediate in the field of synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group and a bulky, protective tritylthio moiety, makes it an exceptionally useful building block for constructing complex molecular architectures. This article focuses exclusively on the role of this compound as a key intermediate in the synthesis of sophisticated molecules, particularly in the development of therapeutic agents and other complex natural products.

Role As a Key Intermediate in Complex Molecule Synthesis

3-(Tritylthio)propanal serves as a crucial starting point or intermediate in multi-step synthetic pathways. The trityl (triphenylmethyl) group provides a sterically hindered, acid-labile protecting group for the thiol functionality, which can be selectively removed under specific conditions. This allows the aldehyde to undergo various transformations before the sulfur atom is unmasked to participate in subsequent reactions, such as forming the critical thiol or disulfide components of biologically active molecules.

One of the most significant applications of this compound is in the synthesis of Histone Deacetylase (HDAC) inhibitors. diva-portal.org HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. diva-portal.org Inhibitors of these enzymes, known as HDACis, can restore gene expression and have emerged as a promising class of therapeutic agents, particularly in oncology. cymitquimica.comgoogle.com Several potent, naturally derived HDAC inhibitors feature a sulfur-containing side chain, and this compound is a key precursor for constructing this essential pharmacophore. rsc.org

Largazole (B1674506), a macrocyclic depsipeptide isolated from a marine cyanobacterium, is a potent class I HDAC inhibitor. rsc.org Its structure includes a 3-hydroxy-7-mercaptohept-4-enoic acid side chain, which is critical for its biological activity. rsc.org The synthesis of this side chain and its analogs frequently employs this compound.

In the synthesis of largazole analogs, this compound is typically prepared by the conjugate addition of triphenylmethanethiol (B167021) to acrolein. rsc.orgnih.gov This aldehyde then serves as a platform for chain extension. For instance, a Wittig-type reaction can be used to introduce additional carbon atoms and functional groups, leading to the core structure of the required side chain. rsc.org Researchers have successfully synthesized analogs with radical changes in the depsipeptide ring of largazole, starting from this compound, to explore structure-activity relationships and develop more selective and potent inhibitors. nih.gov One study replaced the thiazole-thiazoline moiety of largazole with a bipyridine group, yielding an analog with potent cell growth inhibitory activity comparable to the natural product. nih.gov

Table 1: Antiproliferative Activity of Largazole and its Analogs

Compound Key Structural Modification GI₅₀ on HCT116 Cells (nM)
Largazole Natural Product 65 nih.gov
Analog 6 Poly-ether ring Moderately active nih.gov
Analog 7 Bi-pyridine unit 75 nih.gov
Analog 8 N-methyl group replacing thiazoline Detrimental to activity nih.gov

Romidepsin (B612169) (FK228) is an FDA-approved bicyclic depsipeptide and a potent class I HDAC inhibitor used for treating certain types of T-cell lymphoma. cymitquimica.comrsc.org Like largazole, its structure contains a sulfur-containing side chain that is crucial for its function. rsc.org The synthesis of key intermediates for Romidepsin and its analogs leverages derivatives of this compound.

Specifically, the intermediate (E)-5-(tritylthio)pent-2-enal is a vital component in the total synthesis of Romidepsin. tcichemicals.comambeed.com This pentenal is synthesized from this compound through a Wittig reaction with a phosphorane reagent, such as 2-(triphenylphosphoranylidene)acetaldehyde, which extends the carbon chain by two atoms. cymitquimica.comnih.gov This reaction creates the α,β-unsaturated aldehyde necessary for further elaboration into the full side chain of Romidepsin. tcichemicals.comambeed.com The development of improved synthetic routes for these intermediates is critical for producing Romidepsin and novel analogs in a commercially viable manner, avoiding problematic reagents used in earlier syntheses. tcichemicals.comambeed.com

Table 2: Synthetic Pathway from this compound to a Romidepsin Intermediate

Step Starting Material Reagent Product Reference
1 This compound 2-(Triphenylphosphoranylidene)acetaldehyde (E)-5-(tritylthio)pent-2-enal cymitquimica.com
2 (E)-5-(tritylthio)pent-2-enal Reduction (e.g., DIBAL-H) (E)-5-(tritylthio)pent-2-en-1-ol ambeed.com

The therapeutic potential of HDAC inhibitors extends to neurological disorders, but their utility is often limited by the inability to cross the blood-brain barrier (BBB). nih.gov The design of novel, small-molecule HDAC inhibitors that can penetrate the brain is an active area of research. nih.gov this compound has been utilized as a key building block in the synthesis of such compounds.

In one study, researchers developed a series of disulfide-based HDAC inhibitors designed as stable prodrugs that could be activated intracellularly. nih.gov The synthesis of these novel inhibitors began with this compound, which was reacted with 2-(triphenylphosphoranylidene)acetaldehyde to form an unsaturated aldehyde intermediate. This intermediate was then elaborated through several steps, including coupling with amino acids, to generate the final brain-penetrant HDAC inhibitors. nih.gov The lead compound, MJM-1, was shown to inhibit both class I and class IIb HDACs and enhance spatial memory formation in mice, demonstrating the success of the synthetic strategy originating from this compound. nih.gov

The rise of antibiotic resistance is a major global health threat, driven in part by bacteria that produce metallo-β-lactamase (MBL) enzymes. These enzymes inactivate a broad range of β-lactam antibiotics, including last-resort carbapenems. Consequently, there is an urgent need for effective MBL inhibitors. The design of these inhibitors often involves moieties that can chelate the zinc ions in the MBL active site, and thiol-containing compounds are of significant interest.

Research into novel MBL inhibitors has utilized this compound as a building block. In the rational design of benzobisheterocycle inhibitors, a synthetic route analogous to one starting with this compound was employed to create a key intermediate. nih.gov This demonstrates the utility of the aldehyde in constructing the complex scaffolds required for potent MBL inhibition. The trityl-protected thiol group allows for the assembly of the core inhibitor structure before revealing the crucial zinc-binding thiol group.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. As such, the synthesis of fluorinated analogs of biologically active compounds is a common strategy in medicinal chemistry.

This compound serves as an intermediate in the synthesis of fluorinated organic compounds, specifically in the creation of fluorinated analogs of natural products. rsc.org In a notable example, researchers synthesized two novel fluoroolefin analogs of the HDAC inhibitor largazole. rsc.org The synthesis commenced with this compound, which underwent a Wittig-type reaction to install a fluoroolefin moiety. This modification was designed to mimic both the alkene in largazole and the amide moiety in another natural product, Psammaplin A. The resulting fluoro analogs were found to possess comparable Class I HDAC inhibitory effects, validating the synthetic approach and the tolerance for this type of modification on the largazole side chain. rsc.org

The total synthesis of complex natural products is a cornerstone of organic chemistry that enables the confirmation of structures, provides material for biological study, and allows for the creation of novel analogs with improved properties. As detailed in the preceding sections, this compound is a key contributor to the synthesis of several complex natural products and their derivatives.

Its role in the synthesis of the HDAC inhibitors largazole and romidepsin highlights its importance. rsc.orgtcichemicals.com These molecules are not just therapeutic agents but are also intricate natural products whose total synthesis represents a significant chemical challenge. rsc.orgambeed.com The ability to use this compound as a reliable and versatile starting material for constructing their essential sulfur-containing side chains is a testament to its value in the broader field of natural product synthesis. cymitquimica.comnih.gov By providing a stable yet readily deprotected source of a thiol, it facilitates the assembly of complex fragments, contributing to elegant and convergent synthetic strategies for molecules that are otherwise difficult to obtain from their natural sources.

Advanced Analytical Methodologies in Research on 3 Tritylthio Propanal and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-(tritylthio)propanal, offering a non-destructive means to probe its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. nih.govwiley.comslideshare.net Both ¹H and ¹³C NMR are routinely used to provide a detailed map of the carbon-hydrogen framework. nih.gov

In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a triplet in the downfield region, around 9.56 ppm. semanticscholar.org The protons of the ethyl group adjacent to the sulfur and the aldehyde show characteristic multiplets. Specifically, the methylene (B1212753) group protons alpha to the sulfur atom and beta to the aldehyde group resonate at distinct chemical shifts. semanticscholar.org The numerous aromatic protons of the trityl group produce a complex multiplet in the aromatic region of the spectrum, typically between 7.20 and 7.45 ppm. nih.govsemanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield. The carbons of the trityl group also give rise to a series of signals in the aromatic region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, which helps in assigning the signals of the aliphatic chain. slideshare.net These comprehensive NMR analyses are crucial for confirming the successful synthesis and structural integrity of novel compounds derived from this compound. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO) ~9.56 t (triplet)
Methylene (-CH₂-CHO) ~2.47 m (multiplet)
Methylene (-S-CH₂-) ~2.37 m (multiplet)
Trityl (Ar-H) ~7.20-7.45 m (multiplet)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of this compound and its derivatives. nih.gov This method provides an exact mass measurement, which allows for the confirmation of the elemental composition of a molecule with a high degree of confidence. Electrospray ionization (ESI) is a commonly used technique to generate ions from the analyte for mass analysis. nih.govmdpi.com

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₂₂H₂₀OS. docbrown.info The high resolution of the measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, HRMS also reveals characteristic fragmentation patterns. docbrown.info For this compound, a prominent fragment ion observed is often the triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, which is known for its stability. The analysis of these fragmentation patterns provides further structural confirmation. In studies involving derivatives, HRMS is used to confirm the successful incorporation of the this compound moiety into larger molecules by identifying the expected molecular ion and key fragments. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. masterorganicchemistry.com The IR spectrum provides valuable information about the molecular vibrations. A key diagnostic absorption for this compound is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1700-1740 cm⁻¹. masterorganicchemistry.com The C-H stretching vibrations of the aldehyde proton can also be observed. Furthermore, the characteristic absorptions corresponding to the aromatic C-H and C=C bonds of the trityl group are present in the spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The aromatic rings of the trityl group in this compound give rise to strong absorptions in the UV region. This technique is particularly useful for quantitative analysis and for monitoring reactions involving changes in conjugation or the introduction of chromophores. In the context of derivatives, UV-Vis spectroscopy can be used to study the stability of resulting nanomaterials or to characterize compounds with extended chromophoric systems. unimi.it

Fluorescence Spectroscopy in Characterization Studies

Fluorescence spectroscopy is a highly sensitive technique that can be applied to the study of this compound derivatives, particularly those designed as fluorescent probes or those that interact with fluorescent systems. pjoes.com While this compound itself is not inherently fluorescent, it can be incorporated into molecules that are. In such cases, fluorescence spectroscopy can be used to characterize the photophysical properties of these new compounds.

For instance, if a derivative of this compound is developed as a biological probe, fluorescence spectroscopy would be essential to determine its excitation and emission maxima, quantum yield, and sensitivity. illinois.edu The technique can also be used to monitor enzymatic reactions where a change in fluorescence is indicative of the reaction's progress. gla.ac.uk

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound and its derivatives. nih.govuni-bayreuth.de These techniques are crucial for ensuring that the compounds used in subsequent research are free from starting materials, byproducts, and other impurities. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions involving this compound. nih.govsemanticscholar.org By spotting the reaction mixture on a TLC plate at different time points, it is possible to visualize the consumption of the starting materials and the formation of the product. rsc.org

The components are separated based on their differential partitioning between the stationary phase (typically silica (B1680970) gel) and a mobile phase (a suitable solvent system). mdpi.com The spots on the TLC plate are often visualized under UV light, as the aromatic trityl group allows for easy detection. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the product. rsc.org TLC is also used to determine the appropriate solvent system for purification by column chromatography. nih.gov

Flash Column Chromatography for Purification

Flash column chromatography is a widely utilized and efficient technique for the preparative purification of organic compounds, including derivatives of this compound. hawachhplccolumn.comwfu.eduhawachhplccolumn.com This method, a variation of traditional column chromatography, uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica gel. orgsyn.org This results in faster and more effective separations compared to gravity-fed chromatography. orgsyn.org The choice between normal-phase and reversed-phase chromatography depends on the polarity and solubility of the target compound and impurities. wfu.edubiotage.com For many trityl-containing compounds, which possess both non-polar (trityl group) and more polar functionalities, normal-phase chromatography with a silica gel stationary phase is common. wfu.edu

In the synthesis of derivatives from 3-(tritylthio)propanoic acid, a precursor to this compound, flash column chromatography is a critical step for isolating the desired products from reaction mixtures. rsc.orgnih.gov The process often involves using a gradient elution system, where the polarity of the mobile phase is gradually increased to elute compounds with varying affinities for the stationary phase. rsc.orgrochester.edu For instance, the purification of a derivative of 3-(tritylthio)propanoyl chloride was achieved using a gradient of ethyl acetate (B1210297) in hexane (B92381) on a silica gel column. rsc.org Similarly, a hapten derived from 3-(tritylthio)propanoic acid was purified using a solvent system of chloroform, methanol, and ammonium (B1175870) hydroxide. nih.gov While effective, it has been noted that for some derivatives, purification by flash chromatography can be laborious and require large volumes of solvent, particularly when removing byproducts like triphenylphosphine (B44618) oxide (TPPO). google.com

Below is a table summarizing typical conditions used in the flash column chromatography purification of various derivatives of this compound.

Table 1: Examples of Flash Column Chromatography Conditions for this compound Derivatives

Target Compound/DerivativeStationary PhaseMobile Phase (Eluent System)Reference
N-Laurolactam derivative of 3-(tritylthio)propanoyl chlorideSilica Gel (SiO₂)Gradient: Hexane → 3:97 Ethyl acetate:Hexane → 1:19 Ethyl acetate:Hexane → 1:9 Ethyl acetate:Hexane rsc.org
Hapten 1 (derived from 3-(tritylthio)propanoic acid)Silica GelChloroform:Methanol:28% Ammonium Hydroxide (90:9:1) nih.gov
Hapten 2 (derived from 3-(tritylthio)propanoic acid)Silica GelGradient: Chloroform:Methanol:28% Ammonium Hydroxide (99:0.9:0.1 to 90:9:1) nih.gov
(S)-2-Hydroxy-3-(tritylthio)propanoic acid derivativeSilica GelGradient: Diethyl ether (0–10% in pet. ether) gla.ac.ukthieme-connect.de

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.comlibretexts.org It operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase) at high pressure. libretexts.org HPLC is broadly categorized into analytical and preparative applications. warwick.ac.uk

Analytical HPLC is used to determine the presence and concentration of components in a sample. warwick.ac.uk For compounds like 3-(tritylthio)propanoic acid, analytical HPLC is a standard method to assess purity, with commercial standards often specifying a purity level of ≥97% or ≥98% as determined by this technique. thomassci.comsigmaaldrich.com The goal is high resolution, achieving sharp, symmetrical peaks for accurate quantification. sigmaaldrich.com

Preparative and Semi-Preparative HPLC are employed to isolate and purify larger quantities of a specific compound from a mixture for further use. warwick.ac.uklabcompare.com The distinction between analytical, semi-preparative, and preparative HPLC often relates to the column size, flow rate, and the amount of sample being processed. warwick.ac.ukthermofisher.com In research involving derivatives of this compound, semi-preparative reversed-phase HPLC (RP-HPLC) is often the method of choice for purifying peptides and other complex molecules that incorporate the tritylthio moiety. unimi.itamazonaws.com RP-HPLC typically uses a non-polar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity. google.com

The development of a preparative HPLC method often begins at the analytical scale to optimize separation conditions, which are then scaled up for purification of larger quantities. labcompare.comgoogle.com This ensures that high purity and yield are achieved in the final isolation step. thermofisher.com

Table 2: Applications of HPLC in the Analysis of this compound and its Derivatives

HPLC ApplicationCompound TypePurposeTypical Stationary PhaseKey FindingsReference(s)
Analytical HPLC3-(Tritylthio)propionic acidPurity AssessmentC18 (Reversed-Phase)Confirms purity of ≥98% for commercial-grade material. thomassci.com
Semi-Preparative RP-HPLCPeptide-based nanomaterialsPurificationC18 (Reversed-Phase)Used to purify final peptide-conjugate products. unimi.it
Semi-Preparative HPLCDeuterated cysteine derivativePurificationC18 (Reversed-Phase)Enabled isolation of the stereoselectively deuterated product. amazonaws.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an unequivocal and powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.deunimi.ithzdr.de The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stereochemistry and conformation of molecules like this compound and its derivatives. uol.denovapublishers.comwarwick.ac.uk

The anomalous scattering from sulfur atoms in organosulfur compounds can also be utilized to determine the absolute configuration of chiral centers within the molecule, a critical aspect for stereoselective synthesis and biological studies. nih.gov In some cases, the loss of the trityl or another alkyl group from the sulfur atom can occur during experimental conditions, leading to the formation of new crystalline structures, as observed in studies with metal complexes. mdpi.com

The data obtained from SC-XRD are essential for validating molecular structures proposed by other means and for understanding structure-activity relationships in medicinal chemistry. acs.org

Table 3: Selected Crystallographic Data for a Representative Trityl-Thioether Compound (Boc-Cys(Trt)-OH)

Structural ParameterBondMeasured Value (Å)DescriptionReference
Bond LengthCβ–S1.82Single bond between the cysteine β-carbon and the sulfur atom.
Bond LengthS–C(Trityl)1.83Covalent bond between the sulfur atom and the central carbon of the trityl group.
Torsion AngleCβ-S-C(Trityl)-C(phenyl)-105.3°Defines the rotational conformation around the C-S bond, indicating a rigid structure.
Intermolecular InteractionC–H···O3.5Weak hydrogen bonds contributing to the stability of the crystal lattice.
Intermolecular InteractionCH/π3.7Interactions between the trityl phenyl rings and tert-butyl methyl groups.

Derivatives and Analogs of 3 Tritylthio Propanal in Academic Research

3-(Tritylthio)propansäure und ihre Anwendungen

3-(Tritylthio)propansäure, ein direktes Oxidationsprodukt von 3-(Tritylthio)propanal, dient als vielseitiger Baustein in der organischen Synthese und Materialwissenschaft. chemimpex.com Die Tritylgruppe bietet einen sterisch anspruchsvollen Schutz für die Thiol-Funktionalität, während die Carbonsäuregruppe eine Konjugation an andere Moleküle ermöglicht.

Im Bereich der Peptidsynthese und Biokonjugation wird 3-(Tritylthio)propansäure als Linkermolekül eingesetzt. chemimpex.com Ihre Carbonsäuregruppe kann durch Standard-Kupplungsreagenzien wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) aktiviert werden, um stabile Amidbindungen mit Aminogruppen von Peptiden oder Proteinen zu bilden. nih.gov Diese Methodik ist besonders nützlich bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs). Die Tritylgruppe schützt das Thiol während der Kupplungsschritte und kann anschließend unter milden sauren Bedingungen selektiv entfernt werden, um das freie Thiol für weitere Modifikationen oder zur Untersuchung seiner biologischen Aktivität freizulegen. researchgate.net

Ein spezifisches Beispiel ist die Synthese von Vancomycin-Derivaten, bei denen 3-(Tritylthio)propansäure zur Modifikation des Antibiotikums verwendet wurde, um dessen Aktivität gegen resistente Bakterienstämme und Biofilmbildung zu verbessern. researchgate.net Studien haben gezeigt, dass sowohl die tritylgeschützte als auch die deprotegierte Version der schwefelhaltigen Vancomycin-Derivate eine verbesserte antibakterielle Aktivität aufweisen. researchgate.net

Die molekularen Eigenschaften von 3-(Tritylthio)propansäure ermöglichen ihre Verwendung bei der Herstellung von Nanomaterialien. biosynth.comcymitquimica.com Wasserstoffbrückenbindungen zwischen den Molekülen der 3-(Tritylthio)propansäure können die Selbstorganisation zu Nanostrukturen fördern. biosynth.comcymitquimica.com Diese Materialien werden auf ihre potenziellen Anwendungen, beispielsweise in der medizinischen Bildgebung, untersucht. biosynth.comcymitquimica.com Die Tritylthiogruppe dient auch dazu, die Bildung von Nanopartikeln abzuschirmen und zu kontrollieren. google.com In einem verwandten Ansatz wurde die nicht-tritylierte Verbindung, 3-Mercaptopropionsäure, zur Synthese von Gold-Nanopartikeln für die gezielte Krebstherapie verwendet, was die Bedeutung des Thiopropansäure-Gerüsts in der Nanotechnologie unterstreicht. merckmillipore.com

Funktionalisierte Tritylthio-Propan-Derivate

Über die Carbonsäure hinaus haben Forscher eine Reihe von funktionalisierten Tritylthio-Propan-Derivaten synthetisiert und untersucht, um neue Reaktivitäten und biologische Aktivitäten zu erschließen.

Ein wichtiges Derivat ist (2R)-2-Azido-3-(tritylthio)propansäure, eine chirale Aminosäure-Vorstufe, die in der Festphasen-Peptidsynthese (SPPS) als Cysteinersatz dient. Die Azidogruppe kann in "Klick-Chemie"-Reaktionen zur Bildung von Triazolen genutzt werden, während die Tritylthiogruppe Stabilität während der Syntheseschritte gewährleistet. nih.gov Diese Verbindung ist entscheidend für die Herstellung von Thiazol-haltigen Peptiden.

Andere Synthesestrategien beinhalten die Modifikation von this compound selbst. Beispielsweise wurde es in einer Wittig-Reaktion eingesetzt, um ein α,β-ungesättigtes Aldehyd zu erzeugen, das dann in einer Aldolreaktion zur Synthese eines β-Hydroxyesters weiterreagierte. nih.gov Dieser β-Hydroxyester ist eine Schlüsselvorstufe für die Entwicklung von niedermolekularen Histon-Deacetylase (HDAC)-Inhibitoren. nih.gov

Die folgende Tabelle fasst die Syntheseschritte für ein HDAC-Inhibitor-Vorläufermolekül zusammen, das von this compound ausgeht:

SchrittReaktantenProduktBedingungenAusbeuteReferenz
1 This compound, 2-(Triphenylphosphoranyliden)acetaldehydα,β-ungesättigtes AldehydBenzol, Rückfluss70% nih.gov
2 α,β-ungesättigtes Aldehyd, tert-Butylester 5β-Hydroxyester 6LDA, n-BuLi, DIPEA- nih.gov

Carbamat-Derivate von Tritylthio-Propan wurden ebenfalls synthetisiert und untersucht. Carbamate sind als Strukturmotive in vielen therapeutischen Wirkstoffen bekannt, da sie die pharmakokinetischen Eigenschaften von Molekülen verbessern können. nih.gov In der Forschung wurde tert-Butyl (1-((1-hydroxy-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl) carbamat in Tetrahydrofuran (B95107) mit Ammoniumhydroxid umgesetzt, was die Reaktivität der Carbamat-Einheit in Gegenwart der Tritylthiogruppen zeigt. googleapis.com Die Fähigkeit, die Carbamat-Funktionalität in Moleküle einzubauen, die Tritylthiogruppen enthalten, erweitert den Spielraum für die Entwicklung neuer potenzieller Therapeutika. nih.govgoogleapis.com

Vergleichende Studien liefern Einblicke in die Struktur-Wirkungs-Beziehungen von Tritylthio-Derivaten. In der Entwicklung von Vancomycin-Derivaten wurde die antibakterielle Aktivität des tritylgeschützten Analogs (3b) mit seiner deprotegierten Version (3a) und anderen Derivaten verglichen. researchgate.net Interessanterweise zeigte die Trityl-geschützte Verbindung keinen Aktivitätsverlust und sogar eine leichte Verbesserung gegen bestimmte C. difficile-Stämme im Vergleich zur deprotegierten Form. researchgate.net

Die folgende Tabelle vergleicht die Aktivitätssteigerung verschiedener schwefelhaltiger Vancomycin-Derivate im Vergleich zu Vancomycin:

VerbindungModifikationAktivitätssteigerung (fach) gegen resistente StämmeReferenz
1a Liponsäure-Substitution4- bis 8-fach (gegen VISA, S. pneumoniae, C. difficile) researchgate.net
3a Disulfidbindung und terminales Thiol8- bis 64-fach (gegen vancomycin-intermediäre und -resistente Stämme) researchgate.net
3b Trityl-geschütztes ThiolLeichte Verbesserung (4-fach) gegen bestimmte C. difficile-Stämme researchgate.net

In einer anderen Studie wurde die Bedeutung der Thiolgruppe durch den Vergleich von Analoga mit anderen Substituenten hervorgehoben. nih.gov Der Ersatz der Mercaptomethylgruppe durch eine Carboxylat- oder Phosphonatgruppe an einem Thiazolidinring war schädlich für die hemmende Aktivität gegen Metallo-β-Lactamasen. nih.gov Dies unterstreicht die entscheidende Rolle der spezifischen Tritylthioalkan-Struktur für die biologische Funktion.

Tabelle der erwähnten Verbindungen

Name der VerbindungCAS-NummerMolekülformelFunktion/Anwendung
This compound150350-28-0C₂₂H₂₀OSVorläufer in der Synthese
3-(Tritylthio)propansäure27144-18-9C₂₂H₂₀O₂SLinker in der Peptidsynthese, Biokonjugation, Nanomaterialien
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)25952-53-8C₈H₁₇N₃·HClKupplungsreagenz
Vancomycin1404-90-6C₆₆H₇₅Cl₂N₉O₂₄Antibiotikum
3-Mercaptopropionsäure107-96-0C₃H₆O₂SNanopartikelsynthese
(2R)-2-Azido-3-(tritylthio)propansäure1286670-90-3C₂₂H₁₉N₃O₂SCysteinersatz in der Peptidsynthese
2-(Triphenylphosphoranyliden)acetaldehyd2145-43-9C₂₀H₁₇OPReagenz in der Wittig-Reaktion
tert-Butyl (1-((1-hydroxy-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl) carbamatNicht verfügbarC₅₀H₅₂N₂O₄S₂Carbamat-Derivat

Analysis of Trityloxy-Propane Analogs

The trityloxy-propane scaffold serves as a versatile building block in the synthesis of more complex molecules, largely due to the utility of the trityl (triphenylmethyl) group as a bulky, lipophilic, and readily removable protecting group for hydroxyl functionalities. Academic research highlights its application in creating diverse molecular architectures, from polymers to potential therapeutic agents.

One area of investigation involves the synthesis of 1,3-propanediamine polymers. In one strategy, a trityloxy (-OTr) group is used to protect one end of a linear polyamine chain during its stepwise elongation. The trityl group can be selectively deprotected to yield a terminal alcohol, which is then available for coupling reactions, such as the Mitsunobu reaction, to double the length of the polymer chain. google.com This demonstrates the practical application of trityloxy-propane derivatives in controlled polymer synthesis. google.com

In another synthetic context, trityloxy-propane analogs are used as precursors for compounds with potential biological activity. For instance, research into autotaxin inhibitors, which have implications for preventing angiogenesis in melanoma, has utilized trityloxy-propane derivatives. nih.gov A key intermediate, methyl 2-(3-(trityloxy)propylsulfonyl)acetate, was synthesized and subsequently elaborated through a series of chemical transformations. nih.gov These steps included olefination and reduction to generate more complex sulfonyl-containing analogs. nih.gov The trityloxy group serves to mask a primary alcohol during these transformations, and it is later removed using an acid like trifluoroacetic acid to reveal the free hydroxyl group in the final stages of the synthesis. nih.gov

The analysis of these analogs typically involves standard spectroscopic methods. For example, the structure of methyl 2-(3-(trityloxy)propylsulfonyl)acetate was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). nih.gov

Table 1: Examples of Trityloxy-Propane Analogs in Synthetic Research

Compound NameSynthetic Application/ContextKey Analytical MethodsReference
Trityloxy (-OTr) protected 1,3-propanediamine polymerBuilding block for long-chain polyamine synthesisNot specified google.com
Methyl 2-(3-(trityloxy)propylsulfonyl)acetateIntermediate in the synthesis of autotaxin inhibitors¹H NMR, ¹³C NMR, MS nih.gov
(Z)-methyl 2-(3-(trityloxy)propylsulfonyl)eicos-11-enoateIntermediate in the synthesis of autotaxin inhibitorsNot specified nih.gov
(Z)-2-(3-(trityloxy)propylsulfonyl)eicos-11-en-1-olIntermediate in the synthesis of autotaxin inhibitorsNot specified nih.gov

Structure-Activity Relationship (SAR) Studies Incorporating the this compound Moiety

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rug.nl By making systematic modifications to a lead molecule, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity. rug.nl The this compound moiety, and its close chemical relatives like 3-(tritylthio)propanoic acid, serve as important starting materials and structural components in the design of new bioactive agents. nih.govmdpi.com

The tritylthio group is particularly notable for its role in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. smolecule.com The general pharmacophore model for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that passes through a hydrophobic channel, and a "cap" group that interacts with the enzyme surface. nih.gov

In this context, this compound and its derivatives are used to construct the linker and cap regions of these inhibitors. nih.gov For example, this compound has been used as a starting material in the synthesis of novel HDAC inhibitors. nih.govmdpi.comnih.gov The synthesis often begins with a Michael addition of triphenylmethanethiol (B167021) to acrolein to produce this compound. nih.govnih.gov This aldehyde is then elaborated, for instance, through a Wittig reaction to extend the carbon chain, creating an α,β-unsaturated aldehyde. nih.gov This intermediate can then be incorporated into more complex structures designed to inhibit HDACs. nih.gov

SAR studies on these molecules explore how modifications to different parts of the structure affect their inhibitory activity against various HDAC isoforms. For example, in the development of a novel brain-penetrant HDAC inhibitor, MJM-1, this compound was a key precursor. nih.gov The subsequent modifications focused on altering the cap group, such as replacing an ester moiety with an amide functionality, to study the impact on cell proliferation and HDAC inhibition. nih.gov It was found that even small changes could have significant effects; for instance, while the lead compound MJM-1 showed concentration-dependent effects on the viability of DU145 tumor cells, other analogs showed no significant inhibition. nih.gov

Similarly, 3-(tritylthio)propanoic acid has been used as a linker to attach a core molecule to a hapten in the development of vaccines against heroin. mdpi.com In these studies, the linker's role is to present the hapten to the immune system. The tritylthio group is a precursor to a free thiol, which can be crucial for the molecule's ultimate biological function. For many HDAC inhibitors like romidepsin (B612169), an intracellular reduction of a disulfide bond (formed from two thiol groups) is required to convert the prodrug into its active form. nih.gov

Table 2: SAR Insights from Molecules Incorporating the this compound Moiety

Lead Compound/MoietyResearch AreaKey Structural ModificationsObserved Impact on ActivityReference
This compoundHDAC InhibitionElaboration via Wittig and aldol (B89426) reactions to form various analogs (e.g., MJM-1, MJM-3, MJM-4)MJM-1 showed concentration-dependent inhibition of tumor cell proliferation; other analogs were inactive. nih.gov
Largazole (B1674506)HDAC InhibitionModification of the macrocyclic depsipeptide ringAlterations to the ring structure significantly impacted potency and selectivity against different HDAC isoforms. nih.gov
3-(Tritylthio)propanoic acidVaccine DevelopmentUsed as a linker to couple an aminophenol to a morphinan (B1239233) haptenThe linker successfully conjugated the hapten for immunological studies. mdpi.com
3-(Tritylthio)propanoic acidFullerene ConjugatesUsed to derivatize a fulleropyrrolidine conjugateThe trityl group served as a protecting group for the thiol, which is crucial for subsequent biological interactions. researchgate.net

Challenges and Future Directions in 3 Tritylthio Propanal Research

Overcoming Synthetic Challenges for Scalable Production

A significant challenge in the widespread application of 3-(tritylthio)propanal lies in the development of efficient and scalable synthetic methods. Current laboratory-scale syntheses, such as the reaction of triphenylmethyl mercaptan with acrolein, provide good yields but may not be readily adaptable to large-scale industrial production. mdpi.com The purification of crude this compound can also be a hurdle. nih.gov

Future efforts will likely concentrate on process optimization to enhance yield, reduce reaction times, and simplify purification procedures. This could involve exploring alternative catalysts, reaction conditions, and purification techniques suitable for large-scale manufacturing. The development of continuous flow chemistry processes, which can offer advantages in terms of safety, efficiency, and scalability over traditional batch processes, presents a promising avenue for the production of this compound and its derivatives. beilstein-journals.orgnih.gov

Developing More Efficient and Environmentally Benign Synthetic Processes

In line with the growing emphasis on sustainable chemistry, a key future direction is the development of greener synthetic routes for this compound. ijnc.ir This involves adhering to the principles of green chemistry, such as using less hazardous reagents, minimizing waste, and improving energy efficiency. encyclopedia.pubacs.org

Strategies to achieve this include:

Catalysis: The use of recyclable and more environmentally friendly catalysts, such as Lewis acid-based ionic liquids, can improve the sustainability of the synthesis. acs.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are being explored as energy-efficient methods to accelerate reactions and improve yields. encyclopedia.pubmdpi.comrasayanjournal.co.in

Solvent-Free Reactions: Mechanochemical methods, like ball milling, offer a solvent-free approach to organic synthesis, reducing waste and environmental impact. ijnc.irencyclopedia.pubrasayanjournal.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. acs.org

Expanding Applications in Diverse Fields of Medicinal Chemistry and Materials Science

While this compound has shown promise as a versatile intermediate in organic synthesis, its full potential in medicinal chemistry and materials science is yet to be unlocked. smolecule.com

In medicinal chemistry , the focus will be on leveraging its role as a precursor in the synthesis of novel therapeutic agents. smolecule.com It has been utilized in the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of compounds with significant anticancer properties. mdpi.comgoogle.com Further research could explore its incorporation into a wider range of biologically active molecules, including analogues of complex natural products.

In materials science , the unique structural features of this compound could be exploited to develop new polymers and materials with tailored properties. smolecule.com The tritylthio group can influence the physical and chemical characteristics of a molecule, potentially leading to materials with interesting optical, electronic, or self-assembly properties. For instance, related trityl-containing compounds have been investigated for their potential use in drug/gene delivery systems and as components of hydrogels for wound management. acs.orggoogle.com

Further Mechanistic Investigations of its Key Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the key chemical transformations of this compound is crucial for optimizing existing synthetic methods and designing new applications. The reactivity of the aldehyde functional group allows for a variety of transformations, including nucleophilic additions, reductions, and condensation reactions. smolecule.com

Future research should focus on detailed mechanistic studies of these reactions. This could involve computational modeling, such as density functional theory (DFT) calculations, to elucidate reaction pathways and transition states. researchgate.net Experimental techniques, such as kinetic studies and isotopic labeling, can also provide valuable insights into the reaction mechanisms. A thorough understanding of how factors like catalysts, solvents, and reactant structures influence the course of these transformations will enable more precise control over product formation and the development of novel synthetic strategies. stanford.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Tritylthio)propanal, and how can researchers optimize reaction yields?

  • Methodology : The synthesis of structurally similar aldehydes, such as 3-(4-isobutyl-phenyl)propanal, involves hydroformylation or oxidation of propanol derivatives . For this compound, a tritylthio group can be introduced via nucleophilic substitution using trityl mercaptan. Yield optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using HPLC or GC-MS to track intermediate formation .
  • Data Considerations : Low yields (e.g., 11% in analogous syntheses) may result from steric hindrance from the trityl group. Researchers should compare kinetic data under varying conditions to identify rate-limiting steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and trityl group aromaticity (δ 7.2–7.5 ppm). Infrared (IR) spectroscopy identifies the thioether (C-S stretch at ~600–700 cm⁻¹) and aldehyde (C=O stretch at ~1720 cm⁻¹) functional groups . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Data Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization. Triangulate with elemental analysis and X-ray crystallography (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic addition reactions?

  • Methodology : Divergent reactivity (e.g., unexpected stereoselectivity) may arise from competing pathways. Use computational modeling (DFT) to map transition states and identify steric/electronic effects of the tritylthio group. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can isolate contributing factors .
  • Case Study : In analogous aldehydes, bulky substituents slow down nucleophilic attack. Compare activation energies for this compound derivatives with varying substituents using Arrhenius plots .

Q. What strategies mitigate decomposition of this compound during storage or catalytic applications?

  • Methodology : Stability studies under inert atmospheres (N₂/Ar) and low temperatures (4°C) are essential. Monitor aldehyde oxidation to carboxylic acids via periodic FTIR or titration. Antioxidants (e.g., BHT) or stabilizing ligands (e.g., Schiff bases) may inhibit degradation .
  • Data Analysis : Compare degradation rates using accelerated aging tests (e.g., 40°C/75% RH). LC-MS can identify decomposition byproducts, guiding formulation adjustments .

Q. How can researchers design experiments to elucidate the role of the tritylthio group in modulating biological activity?

  • Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing trityl with methyl or benzyl groups). Test cytotoxicity, enzyme inhibition, or receptor binding in vitro. Use molecular docking to predict interactions with biological targets .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cell-based assays) and validate results via dose-response curves and statistical tests (ANOVA, p < 0.05) .

Data Handling and Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent synthetic yields across laboratories?

  • Methodology : Apply meta-analysis to aggregate yield data from multiple studies, accounting for variables like reagent purity and equipment calibration. Use R or Python for multivariate regression to identify significant outliers .
  • Case Example : A 20% yield variation in analogous syntheses was traced to trace moisture in solvents. Replicate experiments under controlled humidity and report confidence intervals .

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Guidelines : Follow the "Materials and Methods" framework from Journal of Clinical Practice and Research:

  • Specify reagent grades (e.g., ≥98% purity), equipment models, and reaction monitoring intervals.
  • Include raw spectral data (NMR, IR) in supplementary files and validate via peer-review checklists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.